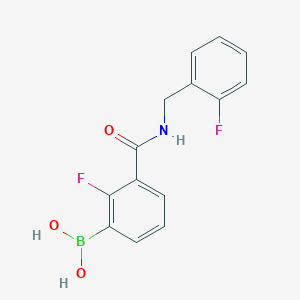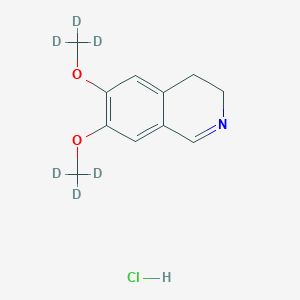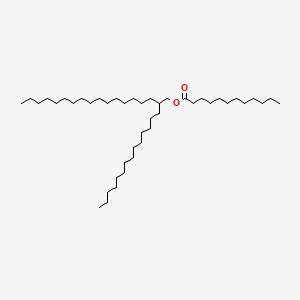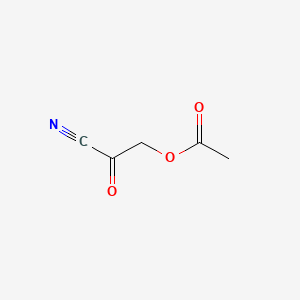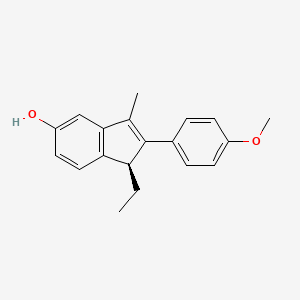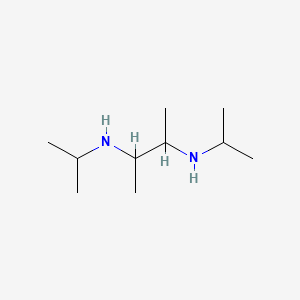
3,5,5-Trimethylheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylheptanal is an organic compound with the molecular formula C10H20O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylheptanal typically involves the oxidation of 3,5,5-Trimethylheptanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 3,5,5-Trimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene using a catalyst such as rhodium or cobalt complexes. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylheptanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5,5-Trimethylheptanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be reduced to 3,5,5-Trimethylheptanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Oxidation: 3,5,5-Trimethylheptanoic acid.
Reduction: 3,5,5-Trimethylheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylheptanal has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its oxidation and reduction reactions play a crucial role in metabolic pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylheptane: A hydrocarbon with similar structural features but lacks the formyl group.
3,5,5-Trimethylhexanal: Another aldehyde with a similar structure but a shorter carbon chain.
3,5,5-Trimethylheptanol: The corresponding alcohol of 3,5,5-Trimethylheptanal.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of the formyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
72333-11-0 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(3R)-3,5,5-trimethylheptanal |
InChI |
InChI=1S/C10H20O/c1-5-10(3,4)8-9(2)6-7-11/h7,9H,5-6,8H2,1-4H3/t9-/m0/s1 |
Clave InChI |
PCVQXUYBCYOTEJ-VIFPVBQESA-N |
SMILES isomérico |
CCC(C)(C)C[C@@H](C)CC=O |
SMILES canónico |
CCC(C)(C)CC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


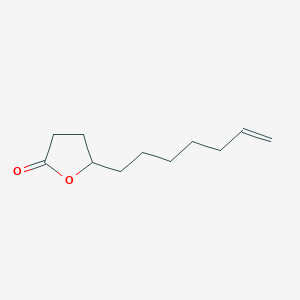
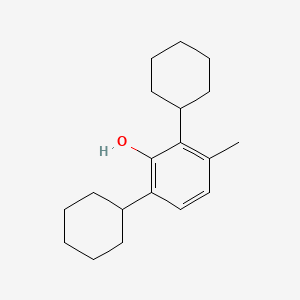

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
